molecular formula C25H21N3O3 B7795471 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline CAS No. 887582-94-7

7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No.: B7795471
CAS No.: 887582-94-7
M. Wt: 411.5 g/mol
InChI Key: FZOWLOMELZFSSW-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a tricyclic heterocyclic compound characterized by a pyrazole ring fused to an isoquinoline scaffold. The structure features methoxy substituents at positions 7 and 8 of the isoquinoline core, a 4-methoxyphenyl group at position 5, and a phenyl group at position 1.

Key attributes:

  • Molecular formula: C26H23N3O3 (calculated based on structural analogs)
  • Molecular weight: ~439.5 g/mol (derived from similar compounds in )
  • Synthesis: Typically prepared via the Pschorr reaction, involving diazonium salt intermediates. The ionic pathway yields higher quantities of the desired product compared to radical pathways, which generate isomers and byproducts .

Properties

IUPAC Name

7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-2H-pyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-29-17-11-9-16(10-12-17)23-19-14-21(31-3)20(30-2)13-18(19)22-24(27-28-25(22)26-23)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOWLOMELZFSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NNC(=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148146
Record name 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-94-7
Record name 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887582-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-c]isoquinoline framework that is known for various biological activities.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of substituted benzaldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The molecular formula is C28H24N2O3C_{28}H_{24}N_{2}O_{3} .

PropertyValue
IUPAC NameThis compound
Molecular FormulaC28H24N2O3
Molecular Weight440.50 g/mol
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or interference with DNA replication pathways. For instance, studies have shown that derivatives containing the pyrazolo[3,4-c]isoquinoline structure can inhibit cancer cell proliferation across various types of cancer cells including breast and lung cancers .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The binding affinity to bacterial proteins such as FtsZ has been characterized using fluorescence spectroscopy, indicating a potential mechanism for its antibacterial action .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

  • Kinase Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • DNA Interaction : It may also bind to DNA or interfere with DNA replication processes.
  • Protein Binding : The compound's ability to bind to bacterial proteins contributes to its antimicrobial effects.

Case Studies

  • Antitumor Activity in Cell Lines : In vitro studies demonstrated that the compound induced apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1.0 μM. Enhanced caspase-3 activity was observed at higher concentrations (10.0 μM), confirming its role as an apoptosis inducer .
  • Antibacterial Assessment : A series of pyrazolo[3,4-c]isoquinoline derivatives were tested against MRSA and VRE strains. The results indicated that certain derivatives exhibited potent antibacterial activity while maintaining low cytotoxicity against mammalian cells .

Scientific Research Applications

Anti-Angiogenic Activity

Research has demonstrated that derivatives of pyrazolo[3,4-c]isoquinoline exhibit significant anti-angiogenic properties. A study reported that certain hydroxypyrazolocarboxaldehyde derivatives significantly inhibited endothelial cell proliferation and migration, which are critical processes in angiogenesis. For instance, compound 8b showed a remarkable 64% inhibition of blood vessel formation in chick chorioallantoic membrane (CAM) assays, comparable to established anti-angiogenic agents like SU5416 .

Cytostatic Effects

The cytostatic activity of 7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been evaluated against various cancer cell lines. The IC50 values indicate that this compound effectively inhibits tumor cell proliferation. For example, compound 8a demonstrated an IC50 of 7.0 µM against mouse aortic endothelial cells (MAEC) and varying effects on other cancer cell lines such as HeLa and MCF-7 .

Case Study 1: Inhibition of Endothelial Cell Proliferation

A series of experiments were conducted to evaluate the anti-proliferative effects of pyrazolo derivatives on endothelial cells. The results indicated that compounds with specific substitutions on the phenyl moiety exhibited enhanced cytostatic activity. Notably, compound 4d had an IC50 value of 12 µM against endothelial cells, showcasing its potential as an anti-cancer agent .

Case Study 2: Anti-Angiogenic Mechanisms

In another study focusing on the mechanisms underlying the anti-angiogenic effects, researchers utilized CAM assays to assess the impact of various pyrazolo derivatives on new blood vessel formation. The results revealed that compounds from the series not only inhibited angiogenesis but also induced inflammatory responses in certain cases, complicating the evaluation but underscoring the biological complexity involved .

Comparative Data Table

The following table summarizes the cytostatic activities of selected pyrazolo derivatives:

CompoundStructureIC50 (µM) - MAECIC50 (µM) - HeLaIC50 (µM) - MCF-7
4a->10047 ± 5.1-
4d-12 ± 2.939 ± 1.424 ± 0.4
8a-7.0 ± 0.258.9 ± 0.15.8 ± 1.8
8b-25 ± 1.437 ± 2.626 ± 2.2

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and physicochemical comparisons between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Yield Notable Properties
7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline (Target) C26H23N3O3 ~439.5 7,8-OCH3; 5-(4-OCH3-Ph); 1-Ph Pschorr reaction (ionic) Not reported High complexity (Topological PSA: 58.4 Ų); potential kinase inhibition
7,8-Dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline C25H21N3O3 411.45 5-(3-OCH3-Ph) Pschorr reaction Not reported Reduced steric hindrance at position 5; altered electronic effects
1-Cyclopropyl-5-(4-methoxyphenyl)-3-phenylnaphtho[1,8-fg]pyrazolo[3,4-c]isoquinoline-6(3H)-one C32H24N3O2 ~482.5 Naphtho-fused core; cyclopropyl substituent Multi-step synthesis Not reported Enhanced lipophilicity (XLogP3: ~5.5); potential for DNA intercalation
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline C24H24N2O 356.47 2-pyrazoline core; 5-(4-OCH3-Ph) Chalcone-hydrazine condensation 80% Simpler structure; lower molecular weight; higher synthetic yield

Key Findings from Comparative Analysis:

Structural Variations and Bioactivity :

  • The target compound ’s 4-methoxyphenyl group at position 5 may enhance binding to aromatic-rich enzyme pockets compared to its 3-methoxy analog, which has a meta-substituted phenyl group .
  • The naphtho-fused derivative () exhibits increased lipophilicity (XLogP3: ~5.5 vs. 4.5 for the target), suggesting improved membrane permeability but reduced solubility .

Synthetic Efficiency: The Pschorr reaction (ionic pathway) for the target compound produces fewer byproducts than radical pathways, which generate isomers like pyrazolo[1,5-a][1,3]diazocine derivatives .

Physicochemical Properties: The target compound’s topological polar surface area (58.4 Ų) suggests moderate bioavailability, while its high complexity (620) may complicate large-scale synthesis .

Research Implications

  • Medicinal Chemistry : The target compound’s tricyclic core and methoxy substituents make it a promising scaffold for kinase inhibitors or anticancer agents. Structural analogs with naphtho-fused cores () could be explored for DNA-targeting therapies .
  • Synthetic Optimization: Lower yields in pyrazolo[3,4-c]isoquinoline synthesis (vs. 2-pyrazolines) highlight the need for improved catalytic methods to enhance scalability .

Q & A

Q. What are the key synthetic methodologies for constructing the pyrazolo[3,4-c]isoquinoline core?

The pyrazolo[3,4-c]isoquinoline scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing precursors like 4,6-dichloroquinoline-3-carboxylate with substituted phenylhydrazines in xylenes under basic conditions (e.g., triethylamine) yields pyrazolo-fused isoquinolines . Chloranil is often used as an oxidizing agent to aromatize intermediates . Key steps include purification via recrystallization (e.g., methanol) and structural validation using 1H^1H/13C^13C NMR and HRMS .

Q. How is the compound characterized spectroscopically?

1H^1H NMR analysis typically reveals distinct signals for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.7–8.7 ppm), with coupling constants (JJ) confirming substitution patterns. For example, in structurally analogous compounds, the 4-methoxyphenyl group shows doublets at δ 7.0–7.4 ppm (J=8.89.1HzJ = 8.8–9.1 \, \text{Hz}) . 13C^13C NMR peaks for carbonyl carbons (δ 160–162 ppm) and quaternary carbons (δ 130–140 ppm) are critical for confirming the fused ring system .

Q. What solvent systems are optimal for solubility and stability studies?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution, while non-polar solvents (e.g., xylenes, ethyl acetate) are used in synthesis. Stability studies should monitor degradation under acidic/basic conditions (e.g., 5% NaOH in ) and thermal stress (reflux at 60–100°C for 5–30 hours) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of methoxy groups?

Regioselectivity is influenced by precursor design and reaction conditions. For example, using 4-methoxyphenylhydrazine hydrochloride ensures substitution at the 5-position of the isoquinoline core . Steric and electronic effects of substituents (e.g., electron-donating methoxy groups) direct electrophilic aromatic substitution. Computational modeling (DFT) can predict favorable sites for methoxy group installation .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in 1H^1H NMR splitting patterns or 13C^13C shifts may arise from conformational flexibility or solvent effects. For example, deuterated solvents (e.g., DMSO-d6d_6) reduce signal splitting, while 2D NMR (COSY, HSQC) clarifies ambiguous assignments . Cross-referencing HRMS data with theoretical m/zm/z values (e.g., 326.0691 for C17_{17}H13_{13}ClN3_3O2_2) ensures structural accuracy .

Q. How can structure-activity relationships (SAR) be explored for pharmacological activity?

SAR studies require systematic variation of substituents. For instance:

  • Methoxy groups : Replace with halogenated or deuterated analogs to assess metabolic stability .
  • Phenyl rings : Introduce electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
    Biological assays (e.g., enzyme inhibition) paired with molecular docking can link structural features to activity .

Q. What computational methods validate the compound’s interaction with biological targets?

Molecular dynamics simulations and quantum mechanical calculations (e.g., molecular electrostatic potential maps) predict binding affinities. For example, docking studies on γ-aminobutyric acid (GABA) receptors can identify key hydrogen bonds between methoxy groups and active-site residues .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

  • Catalyst screening : Triethylamine enhances nucleophilicity in cyclization steps .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) improves purity over simple recrystallization .
  • Time-temperature profiling : Prolonged reflux (25–30 hours) in xylenes maximizes aromatization efficiency .

Q. What analytical techniques address low HPLC purity (<95%)?

  • Gradient elution : Adjust acetonitrile/water ratios to resolve co-eluting impurities.
  • Ion-pair chromatography : Add trifluoroacetic acid (0.1%) to improve peak symmetry for basic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Reactant of Route 2
7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline

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